3-Butoxy-4-chloro-2-fluorophenol
Description
3-Butoxy-4-chloro-2-fluorophenol is a halogenated phenolic compound featuring a butoxy group (-OC₄H₉) at the 3-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position of the phenol ring. The butoxy substituent introduces steric bulk and lipophilicity, distinguishing it from simpler phenolic derivatives.
Properties
IUPAC Name |
3-butoxy-4-chloro-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c1-2-3-6-14-10-7(11)4-5-8(13)9(10)12/h4-5,13H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNIEXLLQLMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-chloro-2-fluorophenol typically involves the substitution reactions on a phenol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable phenol derivative undergoes substitution with butoxy, chloro, and fluoro groups under controlled conditions. The reaction may involve the use of bases like potassium hydroxide and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods: Industrial production of 3-Butoxy-4-chloro-2-fluorophenol may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-chloro-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can participate in further substitution reactions, where the butoxy, chloro, or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols.
Scientific Research Applications
3-Butoxy-4-chloro-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-chloro-2-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chloro and fluoro substituents may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-2-ethyl-4-fluorophenol
A closely related compound is 3-chloro-2-ethyl-4-fluorophenol (CAS: 1232774-18-3), which substitutes the butoxy group with an ethyl (-C₂H₅) moiety at the 2-position . Key differences include:
| Property | 3-Butoxy-4-chloro-2-fluorophenol | 3-Chloro-2-ethyl-4-fluorophenol |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClFO₂ | C₈H₈ClFO |
| Molecular Weight (g/mol) | ~218.65 (estimated) | 174.6 |
| Substituents | -OC₄H₉ (3), -Cl (4), -F (2) | -C₂H₅ (2), -Cl (3), -F (4) |
| Lipophilicity (LogP) | Higher (due to longer butoxy chain) | Moderate (shorter ethyl group) |
This difference may influence applications in drug delivery or pesticide formulations.
4-Chloro-2-fluorophenol
Removing the alkoxy substituent entirely yields 4-chloro-2-fluorophenol (C₆H₄ClFO), a simpler derivative with reduced steric hindrance and lower molecular weight (~146.55 g/mol). The absence of an alkoxy group decreases solubility in nonpolar solvents but may improve reactivity in electrophilic substitution reactions.
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